molecular formula C13H17N B572819 1-Benzyl-1-azaspiro[3.3]heptane CAS No. 1223573-40-7

1-Benzyl-1-azaspiro[3.3]heptane

Cat. No.: B572819
CAS No.: 1223573-40-7
M. Wt: 187.286
InChI Key: MXYJJZAQACKMIV-UHFFFAOYSA-N
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Description

1-Benzyl-1-azaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif. This compound is part of the azaspiro family, which is known for its bioisosteric properties, particularly in mimicking piperidine, a common heterocycle in medicinal chemistry . The structure of this compound consists of a spirocyclic framework where a benzyl group is attached to the nitrogen atom, providing distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the commercially available cyclobutanone. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis involves similar steps as the laboratory methods, with optimizations for larger scale reactions. The use of alane for reduction is particularly noted for its efficiency in producing high yields .

Chemical Reactions Analysis

1-Benzyl-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-1-azaspiro[3.3]heptane has several applications in scientific research:

Comparison with Similar Compounds

This detailed overview provides a comprehensive understanding of 1-Benzyl-1-azaspiro[3.3]heptane, covering its synthesis, reactions, applications, and comparisons with similar compounds.

Properties

IUPAC Name

1-benzyl-1-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-5-12(6-3-1)11-14-10-9-13(14)7-4-8-13/h1-3,5-6H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYJJZAQACKMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719153
Record name 1-Benzyl-1-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223573-40-7
Record name 1-(Phenylmethyl)-1-azaspiro[3.3]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223573-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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